![molecular formula C13H14ClNO4 B13205472 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorinated pentenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pentenoic acid moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling reaction: The protected amino group is then coupled with the chlorinated pentenoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the chlorinated pentenoic acid moiety can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a chlorinated pentenoic acid moiety
Eigenschaften
Molekularformel |
C13H14ClNO4 |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
4-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
InChI |
InChI=1S/C13H14ClNO4/c1-9(14)7-11(12(16)17)15-13(18)19-8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NCMRFTXDVNNIPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


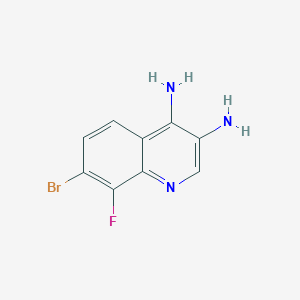
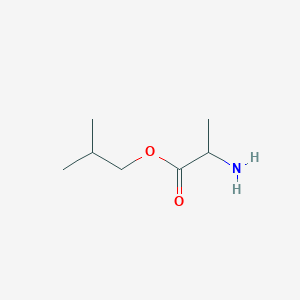

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
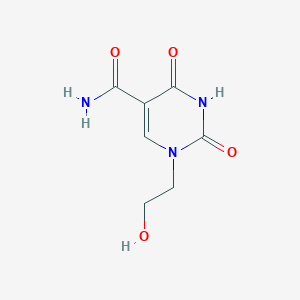
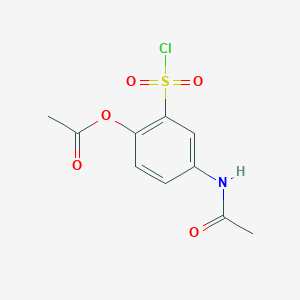
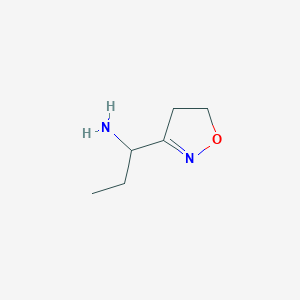

![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
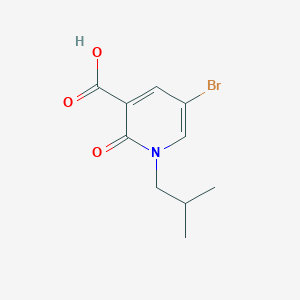

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
